molecular formula C5H11ClFNO B13511230 6-Fluoro-1,4-oxazepane hydrochloride

6-Fluoro-1,4-oxazepane hydrochloride

Cat. No.: B13511230
M. Wt: 155.60 g/mol
InChI Key: MSXZNRACJKKNCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,4-oxazepane hydrochloride involves the fluorination of 1,4-oxazepane. One common method includes the reaction of 1,4-oxazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Oxazepane derivatives with additional oxygen functionalities

    Reduction: Reduced oxazepane compounds

    Substitution: Substituted oxazepane derivatives with various functional groups

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,4-Oxazepane: The parent compound without the fluorine atom.

    6-Chloro-1,4-oxazepane: A chlorinated derivative with similar properties.

    6-Bromo-1,4-oxazepane: A brominated derivative with distinct reactivity.

Uniqueness

6-Fluoro-1,4-oxazepane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C5H11ClFNO

Molecular Weight

155.60 g/mol

IUPAC Name

6-fluoro-1,4-oxazepane;hydrochloride

InChI

InChI=1S/C5H10FNO.ClH/c6-5-3-7-1-2-8-4-5;/h5,7H,1-4H2;1H

InChI Key

MSXZNRACJKKNCL-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CN1)F.Cl

Origin of Product

United States

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